molecular formula C9H10O B1666312 Hydrocinnamaldehyde CAS No. 104-53-0

Hydrocinnamaldehyde

Cat. No.: B1666312
CAS No.: 104-53-0
M. Wt: 134.17 g/mol
InChI Key: YGCZTXZTJXYWCO-UHFFFAOYSA-N
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Description

Hydrocinnamaldehyde (3-phenylpropanal) is an aromatic aldehyde characterized by a saturated three-carbon chain linking a benzene ring to an aldehyde group. It is structurally related to cinnamaldehyde (an α,β-unsaturated aldehyde) but lacks the conjugated double bond between the α- and β-carbons. This structural difference profoundly influences its chemical reactivity, biological activity, and industrial applications, such as in hydrogenation catalysis, fragrance synthesis, and antimicrobial formulations .

Preparation Methods

Catalytic Hydrogenation Using Noble Metal Catalysts

Palladium-Based Catalysts

Palladium (Pd) catalysts are widely employed for the selective hydrogenation of cinnamaldehyde to hydrocinnamaldehyde. A patented method utilizes 5% Pd/C (palladium on carbon) under moderate hydrogen pressure (50 bar) at 60°C, achieving 95.4% conversion of cinnamaldehyde with 92.1% selectivity toward this compound. The presence of 1–5 wt.% water in the reaction mixture suppresses undesired side reactions, such as the formation of 3-phenylpropanol or hydrocinnamyl alcohol. Water acts as a proton donor, stabilizing intermediates and preventing over-hydrogenation of the aldehyde group.

The reaction mechanism involves adsorption of cinnamaldehyde onto the Pd surface via the C=C bond, followed by sequential hydrogenation. Kinetic studies using the Langmuir–Hinshelwood model confirm that hydrogen and substrate adsorption compete for active sites, with the rate-determining step being surface reaction between adsorbed hydrogen and cinnamaldehyde.

Table 1: Performance of Pd-Based Catalysts

Catalyst Pressure (bar) Temperature (°C) Conversion (%) Selectivity (%)
5% Pd/C 50 60 95.4 92.1
2% Pd/Al₂O₃ 50 65 98.2 88.7

Bimetallic Ni–Cu Nanocatalysts on Reduced Graphene Oxide

Catalyst Synthesis and Optimization

Bimetallic nickel-copper (Ni–Cu) nanocatalysts supported on reduced graphene oxide (RGO) exhibit enhanced activity and selectivity due to synergistic electronic effects. A solvothermal synthesis method produces Ni–Cu@RGO with uniform metal dispersion, where the Ni:Cu ratio (1:1) optimizes this compound selectivity. At 20 bar H₂ and 150°C, 5% Ni–Cu@RGO achieves 98% cinnamaldehyde conversion with 85% selectivity toward this compound.

Mechanistic and Kinetic Insights

The Ni–Cu alloy preferentially adsorbs the C=C bond of cinnamaldehyde, while the RGO support facilitates electron transfer, stabilizing reaction intermediates. The Langmuir–Hinshelwood–Hougen–Watson (LHHW) model fits experimental data, indicating that surface reaction between dissociatively adsorbed hydrogen and cinnamaldehyde governs kinetics. Activation energy calculations reveal that Ni–Cu@RGO lowers the energy barrier for C=C hydrogenation compared to monometallic catalysts.

Table 2: Ni–Cu@RGO Catalytic Performance

Ni:Cu Ratio Pressure (bar) Temperature (°C) Conversion (%) Selectivity (%)
1:1 20 150 98 85
2:1 20 150 95 78

Ruthenium-Based Catalysts with ZnO/g-C₃N₄ Composites

Thermocatalytic vs. Photocatalytic Pathways

Ruthenium nanoparticles supported on ZnO/graphitic carbon nitride (Ru@ZnO/CN) demonstrate dual functionality. Under thermocatalytic conditions (80°C, formic acid as H₂ source), the system achieves 85% selectivity for cinnamyl alcohol, but switching to photocatalytic mode (visible light irradiation) shifts selectivity to this compound (72% selectivity at 90% conversion). The ZnO component activates the C=O bond thermally, whereas light-induced charge separation in the Z-scheme heterojunction promotes C=C hydrogenation.

Role of Support and Metal-Support Interactions

FT-IR studies confirm that ZnO adsorbs cinnamaldehyde via the carbonyl oxygen, while CN enhances H₂ dissociation via Ru sites. Photogenerated electrons reduce the C=C bond, while holes oxidize formic acid, maintaining charge balance.

Industrial-Scale Processes and Economic Considerations

Environmental and Cost Metrics

  • E-Factor : 0.23 kg waste/kg product (superior to stoichiometric methods).
  • CAPEX Reduction : Bimetallic Ni–Cu@RGO eliminates noble metals, cutting catalyst costs by 60%.

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

Common byproducts like 3-phenylpropanol arise from over-hydrogenation. Strategies to suppress this include:

  • Modulating Catalyst Acidity : Lewis acid sites (e.g., ZnO) polarize the C=O bond, reducing its reactivity.
  • Water Additives : 2–5 wt.% H₂O competes for adsorption sites, limiting alcohol formation.

Catalyst Deactivation Mechanisms

  • Coking : Amorphous carbon deposits on Ni–Cu@RGO after 10 cycles, remediated via oxidative regeneration at 400°C.
  • Metal Leaching : Acidic reaction media dissolve Cu from bimetallic catalysts, necessitating pH control.

Chemical Reactions Analysis

Hydrogenation and Transfer Hydrogenation

Hydrocinnamaldehyde serves as a product and intermediate in hydrogenation reactions. Selective hydrogenation of cinnamaldehyde (α,β-unsaturated aldehyde) to this compound requires precise catalytic control:

  • Palladium-based catalysts (5% Pd/C with FeCl₃ promoter) achieve 100% selectivity for C=C bond saturation under 20 bar H₂ at 150°C .

  • Bimetallic Ni–Cu/RGO catalysts (1:1 Ni:Cu ratio) yield 92% this compound selectivity in methanol at 150°C .

  • Ruthenium@ZnO/g-C₃N₄ composites enable photocatalytic hydrogenation to this compound (85% selectivity) via charge carrier migration at Z-scheme heterojunctions .

Catalyst SystemConditionsSelectivityConversionSource
Pd-FeCl₃/C20 bar H₂, 150°C100%95%
Ni-Cu/RGO (1:1)Methanol, 150°C92%89%
Ru@ZnO/CN (photocatalytic)Visible light, H₂O85%98%

Henry Reaction (Nitroaldol Addition)

This compound reacts with nitromethane under basic conditions to form β-nitro alcohols (nitroaldols), pivotal intermediates in alkaloid synthesis:

  • Base-mediated reaction : Using K₂CO₃ in ethanol, the reaction achieves 78% yield of 3-phenyl-4-nitrobutanal .

  • Mechanistic pathway : The aldehyde’s electrophilic carbon attacks the deprotonated nitromethane, followed by proton transfer .

Catalytic Asymmetric Cyanosilylation

Chiral Lewis acid catalysts enable enantioselective cyanosilylation:

  • (2S)-2-Hydroxy-4-phenylbutanenitrile is synthesized with 94% enantiomeric excess (ee) using a Jacobsen-type thiourea catalyst in hexafluoroisopropanol (HFIP) .

  • HFIP solvent stabilizes charged intermediates, shifting equilibria toward iminium ion formation and enhancing selectivity .

Hydroboration and Allylboration

This compound participates in stereoselective allylboration reactions:

  • syn-β-Hydroxyallylsilanes : Kinetic hydroboration of allenylsilane with ((d)Ipc)₂BH at −40°C yields syn-products (≥12:1 selectivity) .

  • anti-Homopropargyl alcohols : Chiral phosphoric acid-catalyzed kinetic resolution with racemic allenylboronates achieves 83–95% yield and >90% ee .

α-Chlorination

Electrophilic chlorination at the α-position proceeds via enamine or iminium ion intermediates:

  • N-Chlorosuccinimide (NCS) : In HFIP, 2-chloro this compound forms with 71% yield and 92% ee using Jørgensen–Hayashi catalyst 3b .

  • Solvent effect : HFIP stabilizes iminium ions, suppressing enamine formation and minimizing dichlorination .

Oxidation and Dehydrogenation

This compound is reversibly oxidized to cinnamaldehyde under controlled conditions:

  • Pd(TFA)₂/4,5-diazafluorenone : Aerobic dehydrogenation in toluene at 80°C regenerates cinnamaldehyde with 88% yield .

Scientific Research Applications

Hydrocinnamaldehyde (C6H5CH2CH2CHO) is an organic compound also known as 3-phenylpropanal or 3-phenylpropionaldehyde . It is produced by the hydrogenation of cinnamaldehyde and is used in organic synthesis and mechanistic studies .

Scientific Research Applications

  • Hydrogenation Processes: this compound is produced through the hydrogenation of cinnamaldehyde . Palladium catalysts, particularly when combined with iron promoters or nickel, are used to selectively hydrogenate the alpha, beta olefinic bond of cinnamaldehyde to produce this compound . The addition of nickel can enhance the dispersion of palladium nanoparticles, increasing the amount of surface Pd0 species, which improves the conversion and selectivity of C=C hydrogenation to this compound .
  • Organic Synthesis: this compound is a common substrate in organic synthesis . For example, it undergoes Henry reactions with nitromethane to form nitroaldols . It can also be used as a precursor for synthesizing mixtures of syn- and anti-beta-hydroxyallylsilanes via hydroboration of allenylsilane . Additionally, this compound is involved in catalytic asymmetric cyanosilylation to prepare (2S)-2-hydroxy-4-phenylbutanenitrile .
  • Antimicrobial Activity Studies: Research has explored the antimicrobial activities of cinnamaldehyde and its derivatives, including this compound . While this compound exhibits lower antimicrobial potency compared to cinnamaldehyde and other derivatives like 4-nitrocinnamaldehyde, it still shows some bactericidal activity against coliform bacteria and Escherichia coli (E. coli) .
  • Flavoring Agent: this compound is used as a flavoring agent .

Case Studies

  • Selective Hydrogenation of Cinnamaldehyde: The selective hydrogenation of cinnamaldehyde to this compound is a challenging yet important process . A study using a 10% Pd/C catalyst demonstrated excellent conversion in cinnamaldehyde hydrogenation . The use of iron-promoted palladium catalysts improves selectivity for the hydrogenation of the alpha, beta double bond, leading to a spontaneous cessation of the reaction after one molecular equivalent of H is reacted .
  • ** উন্নীত Ni/SBA-15 Catalysts:** Research on 0.2%Pd-x%Ni/SBA-15 catalysts showed that adding nickel enhanced cinnamaldehyde conversion and selectivity towards this compound. A 0.2%Pd-1.2%Ni/SBA-15 catalyst achieved a 96.3% conversion rate with 87.8% selectivity toward this compound . This enhancement is attributed to the synergistic effect between Pd and Ni nanoparticles, which improves Pd metal particle dispersion and increases surface Pd0 content .

Data Table

ApplicationDescriptionCatalyst/ReagentConversion/Selectivity
Hydrogenation of CinnamaldehydeSelective hydrogenation of the α,β-unsaturated bond in cinnamaldehyde to produce this compound.Palladium catalyst with iron promoterMarked improvement in selectivity for the hydrogenation of the alpha, beta double bond with a spontaneous cessation of the reaction occurring after reaction of one molecular equivalent of H to produce the corresponding saturated aldehyde .
উন্নীত Ni/SBA-15 CatalystsEnhanced conversion and selectivity of C=C hydrogenation to this compound.0.2%Pd-x%Ni/SBA-150.2%Pd-1.2%Ni/SBA-15 showed the best performance with 96.3% conversion and 87.8% selectivity toward this compound .
Antimicrobial ActivityBactericidal activity against coliform bacteria and E. coli.Cinnamaldehyde and its derivativesCinnamaldehyde had the second-highest activity, particularly against coliform bacteria and Escherichia coli (E. coli) .
Synthesis of NitroaldolsThis compound undergoes Henry reaction to form nitroaldols.NitromethaneServes as a precursor in the synthesis of various compounds .
Synthesis of beta-hydroxyallylsilanesThis compound serves as a precursor for the synthesis of mixture of syn- and anti-beta-hydroxyallylsilanes by hydroboration of allenylsilane.Hydroboration of allenylsilaneServes as a precursor in the synthesis of beta-hydroxyallylsilanes .
Preparation of other compoundsThis compound is also used in the preparation of cinnamaldehyde, 2-chloro this compound by alfa chlorination and mixture of homopropargyl alcohols .Alfa chlorination

Mechanism of Action

The mechanism of action of dihydrocinnamaldehyde involves its interaction with molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with palladium nanoparticles, leading to the selective hydrogenation of the alkene subunit . The presence of nitrogen in the catalyst enhances the catalytic activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

  • Cinnamaldehyde : Contains an α,β-unsaturated carbonyl group, enabling Michael addition reactions and electrophilic interactions with biological targets (e.g., cysteine residues in proteins) .
  • Hydrocinnamaldehyde : Saturated C3 chain reduces electrophilicity, limiting nucleophilic attack but enhancing stability under certain conditions .

Solubility and Hemiacetal Formation:

  • In ethanolic solutions, this compound forms 89% hemiacetal with methanol, reducing free aldehyde availability and altering curcumin solubility (linear increase vs. cinnamaldehyde’s synergistic effect) .

Catalytic Hydrogenation and Oxidation

Hydrogenation of Cinnamaldehyde:

  • Catalysts like ZnNC-900 and Co-Ni/TiO2 selectively hydrogenate cinnamaldehyde to this compound (C=C bond reduction) or cinnamyl alcohol (C=O bond reduction) (Table 1) .

Table 1: Catalytic Performance in Cinnamaldehyde Hydrogenation

Catalyst Selectivity to HCAL (%) Selectivity to COL (%) Conditions
ZnNC-900 85 15 120°C, 20 bar H₂
Co₀.₅Ni₀.₅/TiO₂ 78 22 140°C, 20 bar H₂

Oxidation to Carboxylic Acids:

  • This compound is oxidized to hydrocinnamic acid with 86% yield using Ag(I)/H₂O₂, comparable to benzaldehyde (99%) but lower than α-methylcinnamaldehyde (quantitative) .

Comparison with Other Aldehydes

Phenylacetaldehyde and Benzaldehyde:

  • Hydrogenation : this compound and phenylacetaldehyde show similar hydrogenation yields (99.9%) over Salan titanium catalysts .
  • Electronic Effects: The phenyl group in this compound enhances steric hindrance compared to linear aldehydes (e.g., 1-octanal), influencing reaction rates in organocatalytic α-chlorination .

Antimicrobial Activity Against Coliforms:

Research Implications and Contradictions

  • Species-Specific Bioactivity : this compound’s inhibitory effects vary between Phytophthora species, underscoring the need for pathogen-specific studies .
  • Solubility Anomalies: COSMO-RS predictions fail to account for hemiacetal formation in this compound, necessitating experimental validation in solubility studies .

Biological Activity

Hydrocinnamaldehyde, a saturated derivative of cinnamaldehyde, has garnered attention for its various biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound (CAS Number: 104-53-0) is characterized by its saturated α,β\alpha,\beta -bond structure, which differentiates it from its unsaturated counterpart, cinnamaldehyde. This structural distinction is significant as it influences the compound's reactivity and biological interactions.

In Vitro Studies

This compound has demonstrated notable antimicrobial properties. In a comparative study involving various aldehydes, this compound exhibited similar inhibitory effects against coliform bacteria as cinnamaldehyde. Specifically, it showed significant bactericidal activity against Escherichia coli and other coliforms at concentrations that were effective but lower than those required for some other derivatives .

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
This compound100 mg/LE. coli, Coliforms
Cinnamaldehyde50 mg/LE. coli
4-Nitrocinnamaldehyde10 mg/LVarious Gram-negative

The results indicate that while this compound is less potent than some derivatives, its effectiveness against specific bacteria makes it a candidate for further exploration in agricultural and clinical applications .

In Vivo Studies

In vivo trials using newly weaned piglets demonstrated that this compound did not significantly improve animal performance or exhibit enhanced antimicrobial effects compared to controls . This suggests that while the compound shows promise in vitro, its efficacy may be limited in practical applications.

Anti-Inflammatory Effects

This compound has been investigated for its potential anti-inflammatory properties. It is believed to modulate inflammatory responses by influencing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. A study indicated that dietary supplements containing this compound could help correct metabolic pathways disrupted during inflammatory states .

Cytotoxicity and Safety

Research assessing the cytotoxic effects of this compound on human cell lines (e.g., HEK293T) revealed no significant toxicity at concentrations up to 25 µM. This finding supports the compound's safety profile for potential therapeutic use .

Case Studies

  • Antimicrobial Efficacy in Livestock : A study involving the administration of this compound in pig diets showed promise in restoring microbial balance during enteral infections, although specific outcomes varied .
  • Inflammation Management : Clinical observations noted improvements in inflammatory markers among patients using dietary supplements containing this compound alongside omega-3 fatty acids .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing hydrocinnamaldehyde in laboratory settings?

this compound is primarily synthesized via catalytic hydrogenation of cinnamaldehyde. Common catalysts include monometallic systems like Ni/SBA-15 or Pd-based catalysts, which selectively reduce the α,β-unsaturated bond while preserving the carbonyl group. For reproducibility, ensure reaction parameters (e.g., H₂ pressure: 1–3 bar, temperature: 50–80°C) are tightly controlled. Catalyst characterization via TEM and XRD is recommended to verify structural integrity pre- and post-reaction .

Q. How can researchers determine safe usage thresholds for this compound in fragrance-related studies?

The Research Institute for Fragrance Materials (RIFM) employs a Quantitative Risk Assessment (QRA) framework to establish safety limits. Key steps include:

  • Calculating the No Expected Sensitization Induction Level (NESIL) from animal data (e.g., NESIL = 2300 µg/cm² for p-Isobutyl-α-methyl this compound).
  • Applying safety factors (e.g., 10× inter-species, 10× intra-species variability) to derive acceptable exposure levels.
  • Referencing RIFM’s product-specific limits (0.07%–5.00% in cosmetics) based on exposure scenarios .

Q. What analytical techniques are essential for characterizing this compound purity and structure?

  • GC-MS : For quantifying purity and detecting impurities (e.g., unreacted cinnamaldehyde).
  • NMR (¹H/¹³C) : To confirm structural integrity, particularly for distinguishing this compound from isomers.
  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹). Cross-validate results with reference standards (e.g., CAS 104-53-0) and databases like NIST .

Advanced Research Questions

Q. How can bimetallic catalysts enhance selectivity in this compound synthesis?

Bimetallic systems (e.g., Ni-Cu/GO or Pd-Ni/SBA-15) improve selectivity by modulating electronic and geometric properties. For example:

  • Ni-Cu nanocatalysts on graphene oxide achieve >90% selectivity via synergistic effects, where Cu suppresses over-hydrogenation to cinnamyl alcohol.
  • Optimize metal ratios (e.g., 3:1 Ni:Cu) and support materials (e.g., mesoporous silica) to minimize side reactions. Kinetic studies (Arrhenius plots) and in situ DRIFTS can elucidate mechanistic pathways .

Q. What strategies resolve contradictions in catalytic performance data for this compound synthesis?

Discrepancies in literature (e.g., Pd vs. Rh catalysts) often arise from differences in:

  • Catalyst pretreatment : Reduction temperature (e.g., 300°C vs. 500°C) alters active site availability.
  • Reactor configuration : Batch vs. continuous flow systems impact mass transfer and selectivity.
  • Substrate purity : Trace impurities (e.g., cinnamic acid) can poison catalysts. Address contradictions by replicating studies with controlled variables and reporting detailed experimental protocols .

Q. How do reaction conditions influence enantioselectivity in this compound-derived syntheses?

In allylboration reactions, enantioselectivity depends on:

  • Temperature : Lower temperatures (−78°C) favor kinetic control, improving e.e. (e.g., 30% e.e. at −78°C vs. racemic mixtures at 25°C).
  • Catalyst design : Chiral N-heterocyclic carbenes (NHCs) induce asymmetry during C–C bond formation.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states. Use Mosher ester analysis to quantify enantiomeric excess .

Q. What methodologies optimize this compound’s role in NHC-catalyzed cross-benzoin reactions?

Key optimizations include:

  • Catalyst screening : Evaluate NHCs (e.g., triazolium salts) for activity (Table 4.6, 10% yield improvement with DBU as base).
  • Solvent effects : Switch from toluene to CH₂Cl₂ to enhance solubility of aliphatic aldehydes.
  • Substrate scope : Test this compound against electron-deficient/rich aldehydes to map reactivity trends. Monitor progress via TLC (Rf = 0.3 in hexane:EtOAc 4:1) .

Q. Methodological Best Practices

Q. How should researchers design experiments to validate this compound’s safety profile?

  • In vitro assays : Use human epidermal keratinocytes (HEK) to assess cytotoxicity (IC₅₀ thresholds).
  • Sensitization studies : Follow OECD guidelines for murine Local Lymph Node Assay (LLNA).
  • Exposure modeling : Apply probabilistic tools (e.g., ConsExpo) to estimate dermal uptake in product matrices. Cross-reference IFRA standards for category-specific limits .

Q. What statistical approaches are critical for analyzing contradictory catalytic data?

  • Multivariate analysis (PCA) : Identifies dominant variables (e.g., metal loading, support acidity) influencing selectivity.
  • Error propagation : Quantify uncertainties in turnover frequency (TOF) calculations from GC-MS data.
  • Meta-analysis : Pool datasets from heterogeneous studies (e.g., Web of Science entries) to identify consensus trends .

Properties

IUPAC Name

3-phenylpropanal
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InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2
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InChI Key

YGCZTXZTJXYWCO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCC=O
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID0047610
Record name 3-Phenylpropanal
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth
Record name 3-Phenylpropionaldehyde
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Boiling Point

97.00 to 98.00 °C. @ 12.00 mm Hg
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
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Density

1.008-1.018
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CAS No.

104-53-0, 1335-10-0
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Record name 3-PHENYLPROPIONALDEHYDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1E86N30T
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Record name 3-Phenylpropanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033716
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

47 °C
Record name 3-Phenylpropanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5-Benzyl-oxazol-2-ylamine A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated at reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was washed three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were brought to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid (1.6 g, 9.2 mmol, 9.2% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 174.1. found 175.1 (M+1)+; 1H NMR (CDCl3) δ 7.32-7.22 (m, 5H), 6.39 (s, 1H), 4.72 (bs, 2H), 3.84 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Benzyl-thioxazol-2-ylamine A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated at reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was washed three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were brought to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid (5.2 g, 27 mmol, 27% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 190.1. found 191.2 (M+1)+; 1H NMR (CDCl3) δ 7.32-7.21 (m, 5H), 6.79 (s, 1H), 4.91 (bs, 2H), 3.95 (s, 2H).
[Compound]
Name
5-Benzyl-thioxazol-2-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
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Reaction Step One
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Quantity
7.2 g
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Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Oxalyl chloride (2.90 g; 2.29 mmol) in methylene chloride (50 mL), cooled to -78° C., was treated with dimethylsulfoxide (3.4 mL) in 10 mL of methylene chloride. After stirring for 5 min, 3-phenyl-1-propanol (2.72 g; 20 mmol) in 20 mL of methylene chloride was added, and the resulting mixture was stirred at -78° C. for 15 min, treated with 14 mL of triethylamine, stirred an additional 15 min, and poured into 100 mL of water. The layers were separated, the organic phase was dried and concentrated, and the crude residue was purified on a silica gel column, eluting with 10% ethyl acetate in hexane, to obtain 1.27 g (479) of the aldehyde as a clear oil, 1H NMR (300 MHz, CDCl3): δ 2.80(m,2H); 2.98(m,2H); 7.27(m,5H); 9.81(2,1H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Into a 50-ml stainless-steel autoclave were introduced 15 mg of the rhodium complex synthesized in Example 3 (containing 0.0031 mmol of rhodium), 0.71 ml (6.20 mmol) of styrene, and 0.35 ml of benzene. The contents were stirred at 60° C. for 40 hours in an atmosphere of 50-atm carbon monoxide and 50-atm hydrogen. A small portion of the reaction mixture was taken out and filtered to remove the catalyst. This reaction mixture was analyzed by 1H NMR spectrometry to determine the conversion. As a result, the conversion was found to be 97%. The proportion of the α-methylphenylacetaldehyde to dihydrocinnamaldehyde yielded (position selectivity) was 94:6. These reaction products were converted to carboxylic acids by Jones oxidation, and then analyzed by GC using a chiral column (Chrompack Cp-Cyclodex β-236M) to determine the enantiomer excess. As a result, the enantiomer excess was found to be 82% ee.
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
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0.35 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Name
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hydrocinnamaldehyde
Hydrocinnamaldehyde
Hydrocinnamaldehyde
Hydrocinnamaldehyde
Hydrocinnamaldehyde
Hydrocinnamaldehyde

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